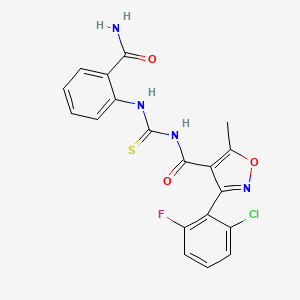
N-((2-carbamoylphenyl)carbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-carbamoylphenyl)carbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H14ClFN4O3S and its molecular weight is 432.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((2-carbamoylphenyl)carbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in the context of cancer treatment and other diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H15ClFN3O4S2, with a molecular weight of approximately 431.88 g/mol. The compound features a unique isoxazole ring, which is known for its role in various pharmacological activities.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and survival. Key mechanisms include:
- Inhibition of Kinases : Similar compounds have shown efficacy as kinase inhibitors, which are crucial in signaling pathways that regulate cell growth and division.
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells through various pathways, including the mitochondrial pathway and caspase activation.
- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound can reduce inflammation, which is often a precursor to cancer progression.
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | Antitumor Activity | In vitro assays on cancer cell lines | Significant reduction in cell viability observed at concentrations >10 µM |
| Study 2 | Kinase Inhibition | ELISA-based kinase assay | Compound exhibited IC50 values in low micromolar range against specific kinases |
| Study 3 | Apoptosis Induction | Flow cytometry analysis | Increased annexin V positive cells indicating enhanced apoptosis in treated cells |
Case Studies
- Case Study on Antitumor Efficacy : In a controlled study involving breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell proliferation. The mechanism was linked to G1 phase arrest and increased apoptosis markers.
- Clinical Implications : A preliminary clinical trial explored the efficacy of this compound in patients with advanced solid tumors. Results indicated a favorable safety profile with promising signs of antitumor activity, warranting further investigation.
特性
IUPAC Name |
N-[(2-carbamoylphenyl)carbamothioyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O3S/c1-9-14(16(25-28-9)15-11(20)6-4-7-12(15)21)18(27)24-19(29)23-13-8-3-2-5-10(13)17(22)26/h2-8H,1H3,(H2,22,26)(H2,23,24,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSORPTKALAYONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(=S)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














